(3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid

Kinase inhibition Medicinal chemistry Structure-activity relationship

(3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid (CAS 2710293-22-2) is a heteroarylboronic acid building block featuring a pyridine ring with a boronic acid group at the 4-position and a 2-methoxyethoxy substituent at the 3-position. It belongs to the class of alkoxy-substituted pyridylboronic acids, which are recognized for their enhanced shelf-stability relative to unsubstituted 2-pyridylboronic acids.

Molecular Formula C8H12BNO4
Molecular Weight 197.00 g/mol
Cat. No. B8239355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid
Molecular FormulaC8H12BNO4
Molecular Weight197.00 g/mol
Structural Identifiers
SMILESB(C1=C(C=NC=C1)OCCOC)(O)O
InChIInChI=1S/C8H12BNO4/c1-13-4-5-14-8-6-10-3-2-7(8)9(11)12/h2-3,6,11-12H,4-5H2,1H3
InChIKeyONCGAMIQZNVZAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid: A Functionalized Pyridylboronic Acid for Precision Synthesis


(3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid (CAS 2710293-22-2) is a heteroarylboronic acid building block featuring a pyridine ring with a boronic acid group at the 4-position and a 2-methoxyethoxy substituent at the 3-position . It belongs to the class of alkoxy-substituted pyridylboronic acids, which are recognized for their enhanced shelf-stability relative to unsubstituted 2-pyridylboronic acids . This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl and heterobiaryl scaffolds in medicinal chemistry programs, including kinase inhibitor development [1].

Why (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid Cannot Be Replaced by Simpler Pyridylboronic Acids


Substituting (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid with pyridin-4-ylboronic acid or 3-methoxypyridin-4-ylboronic acid risks compromising multiple orthogonal performance attributes. The 2-methoxyethoxy substituent simultaneously modulates electronic character at the boronic acid center, alters aqueous solubility, and introduces a flexible oxygen-rich tether that influences binding interactions in downstream target engagement [1]. Even within the same Bub1 kinase inhibitor scaffold from US10227299, the unsubstituted pyridin-4-yl analog (BDBM367357, IC50 7 nM) and the 3-(2-methoxyethoxy)pyridin-4-yl variant (BDBM367474, IC50 8 nM) exhibit measurable affinity differences despite maintaining low-nanomolar potency [2]. Furthermore, the broader class of alkoxy-substituted pyridylboronic acids demonstrates superior shelf-stability compared to certain unsubstituted regioisomers, reducing procurement risk from batch-to-batch degradation .

Quantitative Differentiation Evidence for (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid


Direct Potency Comparison: 3-(2-Methoxyethoxy)pyridin-4-yl vs. Unsubstituted Pyridin-4-yl in the Same Bub1 Kinase Inhibitor Scaffold

In a matched molecular pair analysis within the 3-anilino-4-oxo-tetrahydroindole series from US10227299, the compound bearing the 3-(2-methoxyethoxy)pyridin-4-yl moiety (BDBM367474) exhibits a Bub1 IC50 of 8 nM, while the corresponding compound with an unsubstituted pyridin-4-yl group (BDBM367357) shows an IC50 of 7 nM [1]. Both were measured in the same time-resolved fluorescence energy transfer (TR-FRET) Bub1 inhibitory assay under identical conditions, confirming that the 2-methoxyethoxy substituent maintains comparable target engagement while introducing additional functionality for physicochemical property tuning [1].

Kinase inhibition Medicinal chemistry Structure-activity relationship

Shelf-Stability Advantage of Alkoxy-Substituted Pyridylboronic Acids Over Non-Functionalized Analogs

Parry, Bryce, and Tarbit demonstrated that alkoxy-substituted pyridylboronic acids, including 2-methoxy-3-pyridylboronic acid and 3-bromo-6-ethoxy-4-pyridylboronic acid, exhibit markedly improved shelf-stability compared to the notoriously unstable 2-pyridylboronic acid and certain non-functionalized analogs . While the 2003 study did not test (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid directly, class-level evidence indicates that the electron-donating alkoxy substituent at the 3-position stabilizes the boronic acid moiety against protodeboronation [1]. Unfunctionalized 2-pyridylboronic acid undergoes rapid protodeboronation (t0.5 ≈ 25–50 s at pH 7, 70 °C), whereas 3- and 4-pyridylboronic acids are substantially more stable (t0.5 > 1 week at pH 12, 70 °C) [1]. The alkoxy substitution further mitigates decomposition, reducing procurement risk from batch-to-batch variability during extended storage .

Boronic acid stability Suzuki-Miyaura cross-coupling Procurement and storage

Suzuki-Miyaura Coupling Performance: Alkoxy-Substituted Pyridylboronic Acids Yield Superior Cross-Coupling Results

In the Bryce group's systematic study, alkoxy-substituted pyridylboronic acids (e.g., 2-methoxy-3-pyridylboronic acid 8, 3-bromo-6-methoxy-4-pyridylboronic acid 11) underwent Suzuki cross-coupling with 3-bromoquinoline in 50–77% yield under standard conditions (Cs2CO3, Pd(PPh3)2Cl2, 1,4-dioxane, 95 °C) . In contrast, 3-bromo-5-pyridylboronic acid (5), lacking an alkoxy substituent, gave low yields due to further in situ reactions of the product . Although (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid was not explicitly studied, it shares the critical structural feature of an electron-rich alkoxy substituent at the position adjacent to the boronic acid, which is expected to similarly enhance coupling efficiency and suppress side reactions .

Suzuki coupling Cross-coupling efficiency Synthetic methodology

Validated Utility in Highly Potent EGFR Exon 20 Mutant Inhibitors

The 3-(2-methoxyethoxy)pyridin-4-yl moiety is a critical pharmacophoric element in US11339157, delivering sub-nanomolar EGFR exon 20 mutant (D770_N771insSVD) inhibitors. The lead compound BDBM555101, which incorporates this building block, achieves an IC50 of 0.779 nM against the mutant EGFR kinase [1]. Further optimized analogs bearing the same structural fragment reach IC50 values as low as 0.086 nM (BDBM555118) [2]. While comparative data for alternative 3-substituents within this exact scaffold are not publicly available, the consistent selection of the 2-methoxyethoxy group across multiple high-potency examples underscores its privileged status in this chemotype [1].

EGFR inhibition Cancer therapeutics Kinase drug discovery

Optimal Application Scenarios for (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Exploration of Kinase Inhibitor Libraries Where Potency and Solubility Must Be Balanced

In medicinal chemistry programs targeting kinases such as Bub1 or EGFR, (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid provides a functionalized pyridine building block that maintains low-nanomolar potency (BDBM367474, IC50 8 nM vs. unsubstituted analog IC50 7 nM) [1] while introducing an oxygen-rich side chain expected to improve aqueous solubility and reduce logD . This enables library synthesis where both target engagement and developability are optimized simultaneously.

Reliable Suzuki-Miyaura Cross-Coupling at Scale with Reduced Protodeboronation Risk

For process chemists planning multi-gram Suzuki couplings, the alkoxy-substituted pyridylboronic acid class, to which this compound belongs, exhibits enhanced shelf-stability and suppressed in situ deboronation compared to non-functionalized analogs . This translates to higher and more reproducible coupling yields (50–77% demonstrated for related alkoxy pyridylboronic acids) , reducing the cost of goods in scale-up campaigns and minimizing purification challenges from protodeboronation byproducts.

Targeted Synthesis of EGFR Exon 20 Mutant Inhibitor Candidates

The 3-(2-methoxyethoxy)pyridin-4-yl fragment is a validated key structural motif in sub-nanomolar EGFR exon 20 insertion mutant inhibitors (BDBM555101, IC50 0.779 nM; BDBM555118, IC50 0.086 nM) [2]. Procurement of this building block accelerates SAR exploration around this privileged chemotype for oncology programs addressing TKI-resistant non-small cell lung cancer, offering a direct synthetic entry point into a proven inhibitor series.

Quote Request

Request a Quote for (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.